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Compound of Interest

Compound Name:
2-Bromo-4-methylthiazole-5-

carboxylic acid

Cat. No.: B043922 Get Quote

A Comparative Guide to the Biological Activity of 2-Bromo-4-methylthiazole-5-carboxylic
Acid Analogs

This guide provides a comparative analysis of the biological activities of analogs of 2-Bromo-4-
methylthiazole-5-carboxylic acid, with a focus on their potential as anticancer and

antimicrobial agents. The information is intended for researchers, scientists, and professionals

in the field of drug development.

The 2-aminothiazole scaffold is a key component in numerous biologically active compounds,

demonstrating a wide range of pharmacological properties including anticancer, antimicrobial,

and anti-inflammatory effects.[1] Modifications to the substituents on the thiazole ring allow for

the fine-tuning of these biological activities. This guide synthesizes data from various studies

on structurally related analogs to provide insights into the potential therapeutic applications of

2-Bromo-4-methylthiazole-5-carboxylic acid derivatives.

Comparative Biological Activity
The biological activity of thiazole derivatives is significantly influenced by the nature of the

substituents at the C2, C4, and C5 positions of the thiazole ring. While direct comparative

studies on a series of 2-Bromo-4-methylthiazole-5-carboxylic acid analogs are limited in the

public domain, structure-activity relationship (SAR) studies on related compounds provide

valuable insights. For instance, the 2-amino group is a common feature in many active thiazole-

based compounds and serves as a versatile anchor for further chemical modifications.[2]
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Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents.[3] Their

mechanism of action often involves the inhibition of protein kinases, which are crucial for cell

signaling and proliferation.[4][5] The following table summarizes the in vitro anticancer activity

of selected thiazole analogs that are structurally related to 2-Bromo-4-methylthiazole-5-
carboxylic acid.
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Compound ID
Modification
from Parent
Compound

Cancer Cell
Line

IC50 (µM) Reference

Dasatinib

Complex

pyrimidine and

piperazine

substitutions at

the 2-amino

position

K562 (Leukemia) <0.001 [4]

Analog 1

N-(2-chloro-6-

methylphenyl)-2-

(acetylamino)thia

zole-5-

carboxamide

K562 (Leukemia) >50 [6]

Analog 2

N-(2-chloro-6-

methylphenyl)-2-

(2-(4-

methylpiperazin-

1-

yl)acetamido)thia

zole-5-

carboxamide

K562 (Leukemia) 0.001 [6]

Analog 3

2-phenylthiazole-

4-carboxamide

derivative (3-

fluoro analog)

T47D, Caco-2,

HT-29
<10 µg/mL [7]

Analog 4

2-

Arylthiazolidine-

4-carboxylic acid

amide

PC-3 (Prostate) Low µM range [8]

Note: The parent compound for the purpose of this guide is considered to be a derivative of 2-

amino-4-methylthiazole-5-carboxylic acid, as this is the most common and well-studied scaffold

related to the user's query.
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Antimicrobial Activity
Thiazole-containing compounds also exhibit significant antimicrobial properties.[1] The

following table presents the minimum inhibitory concentration (MIC) values for selected thiazole

analogs against various microbial strains.

Compound ID
Modification
from Parent
Compound

Microbial
Strain

MIC (µg/mL) Reference

Analog 5

2-(2-

hydrazinyl)thiazol

e derivative

Staphylococcus

aureus

Not specified

(encouraging

activity)

Analog 6

2-(2-

hydrazinyl)thiazol

e derivative

Escherichia coli

Not specified

(encouraging

activity)

Analog 7

4-Methyl-1,2,3-

thiadiazole-5-

carboxylic acid

hydrazide

derivative

(Compound 15)

Staphylococcus

aureus ATCC

25923

1.95 [9][10]

Analog 8

4-Methyl-1,2,3-

thiadiazole-5-

carboxylic acid

hydrazide

derivative

(Compound 15)

Staphylococcus

aureus ATCC

43300

3.91 [9][10]

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of compounds.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells

per well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a further 48 to 72 hours.

MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to

each well, and the plates are incubated for 3-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g.,

dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.
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Caption: A simplified diagram of a generic kinase signaling pathway often targeted by thiazole-

based inhibitors.

Experimental Workflow for Anticancer Drug Screening
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Caption: A typical experimental workflow for screening the anticancer activity of synthesized

thiazole analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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